4-Chlorophenyl isothiocyanate

Catalog No.
S577422
CAS No.
2131-55-7
M.F
C7H4ClNS
M. Wt
169.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorophenyl isothiocyanate

CAS Number

2131-55-7

Product Name

4-Chlorophenyl isothiocyanate

IUPAC Name

1-chloro-4-isothiocyanatobenzene

Molecular Formula

C7H4ClNS

Molecular Weight

169.63 g/mol

InChI

InChI=1S/C7H4ClNS/c8-6-1-3-7(4-2-6)9-5-10/h1-4H

InChI Key

MZZVFXMTZTVUFO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=C=S)Cl

Synonyms

1-chloro-4-isothiocyanatobenzene, 4-chlorophenyl isothiocyanate, p-chlorophenyl isothiocyanate, Sch 20350, Sch-20350

Canonical SMILES

C1=CC(=CC=C1N=C=S)Cl

The exact mass of the compound 4-Chlorophenyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20213. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chlorophenyl isothiocyanate is a halogenated aryl isothiocyanate utilized as an electrophilic precursor in the synthesis of thioureas, thiazoles, and benzimidazoles. Unlike its unsubstituted counterpart, phenyl isothiocyanate, which is a liquid at room temperature, the 4-chloro derivative presents as a crystalline white solid (mp 45–46 °C), offering distinct advantages in gravimetric dosing, shelf-life stability, and handling. Its para-chloro substitution provides a balanced electron-withdrawing effect that enhances the electrophilicity of the isothiocyanate carbon, accelerating nucleophilic additions while avoiding the extreme instability seen in heavily electron-deficient analogs. For industrial and laboratory procurement, it serves as a critical building block where precise reaction kinetics, solid-state processability, and compatibility with advanced green chemistry and electrochemical protocols are required [1].

Substituting 4-chlorophenyl isothiocyanate with the generic phenyl isothiocyanate or other halogenated analogs frequently compromises reaction throughput and product yield. The unsubstituted phenyl isothiocyanate exhibits significantly slower reaction kinetics in bulky nucleophilic additions, extending batch times from hours to days, and lacks the structural rigidity that the chloro group imparts to downstream pharmaceutical intermediates [1]. Conversely, highly electron-deficient alternatives, such as 4-nitrophenyl isothiocyanate, suffer from severe degradation during aqueous-phase synthesis and workup, drastically reducing isolated yields [2]. Furthermore, attempting to substitute the sulfur atom by utilizing 4-chlorophenyl isocyanate completely halts cyclodesulfurization pathways, trapping the reaction at the urea intermediate and preventing the formation of target heterocycles. Consequently, precise procurement of the 4-chloro isothiocyanate is mandatory for maintaining reproducible yields in complex cyclizations.

Accelerated Kinetics in Complex Thiourea Manufacturing

In the synthesis of sterically hindered diselenide-linked thioureas, the choice of isothiocyanate precursor directly dictates batch time and final yield. Head-to-head comparisons demonstrate that 4-chlorophenyl isothiocyanate achieves a 68% isolated yield within 48 hours. In contrast, the unsubstituted phenyl isothiocyanate requires a 144-hour reaction time and only achieves a 45% yield under identical conditions [1].

Evidence DimensionReaction time and isolated yield
Target Compound Data68% yield in 48 h
Comparator Or BaselinePhenyl isothiocyanate (45% yield in 144 h)
Quantified Difference3x faster reaction time with a 23% absolute yield increase
ConditionsReaction with 4,4′-diaminodiphenyldiselenide in dioxane at room temperature

Procuring the 4-chloro derivative drastically reduces reactor occupancy time and improves material efficiency in the scale-up of complex active pharmaceutical ingredients.

Aqueous-Phase Stability and Solid-State Handling

For green chemistry applications utilizing aqueous or biphasic media, precursor stability is paramount. During one-pot reagent-promoted desulfurylation protocols in aqueous conditions, 4-chlorophenyl isothiocyanate is generated and handled with a 92% isolated yield as a stable white solid (mp 45–46 °C). When the highly electron-deficient 4-nitrophenyl isothiocyanate is subjected to the same conditions, the yield collapses to 13% due to hydrolytic instability. Additionally, the baseline phenyl isothiocyanate, while stable, is isolated as a liquid oil, complicating precise solid-state formulation and automated powder dosing [1].

Evidence DimensionAqueous process yield and physical state
Target Compound Data92% yield (Solid, mp 45-46 °C)
Comparator Or Baseline4-Nitrophenyl isothiocyanate (13% yield) and Phenyl isothiocyanate (Liquid oil)
Quantified Difference79% higher yield than the nitro-analog; solid vs. liquid handling advantage over the baseline
ConditionsAqueous basic conditions (K2CO3) with CS2 and cyanuric chloride desulfurylation

The compound provides a precise balance of electrophilic reactivity and hydrolytic stability, ensuring high recovery rates and enabling easier solid-state handling in industrial workflows.

Essential Chemoselectivity in Visible-Light Cyclodesulfurization

In the synthesis of N-substituted 2-aminobenzimidazoles via visible-light-mediated photocatalyst-free cyclodesulfurization, the specific heteroatom composition of the precursor is non-negotiable. Utilizing 4-chlorophenyl isothiocyanate successfully drives the one-pot thiourea formation and subsequent cyclization to the target benzimidazole. However, direct substitution with 4-chlorophenyl isocyanate entirely fails to yield the cyclized product, arresting the reaction at the o-aminophenyl urea intermediate. Furthermore, substituting with hydroxylated analogs (e.g., 3-OH or 4-OH phenyl isothiocyanates) leads to complex oxidation mixtures and poor yields (0–35%) [1].

Evidence DimensionTarget heterocycle formation success
Target Compound DataSuccessful one-pot cyclodesulfurization to 2-aminobenzimidazole
Comparator Or Baseline4-Chlorophenyl isocyanate (0% cyclized product)
Quantified DifferenceComplete mechanistic divergence (cyclization vs. reaction arrest)
ConditionsVisible light irradiation (3 W blue LED), photocatalyst-free one-pot synthesis

Buyers targeting advanced heterocyclic synthesis must procure the isothiocyanate form, as oxygen-based isocyanates or oxidation-prone analogs cannot undergo the required radical desulfurization pathways.

High-Yield Compatibility with Electrochemical Flow and Batch Systems

Modern pharmaceutical manufacturing is increasingly transitioning to electrochemical methods to avoid toxic transition-metal catalysts. 4-Chlorophenyl isothiocyanate demonstrates quantifiable compatibility with anodic single-electron transfer (SET) cyclization-desulfurization methodologies. When subjected to electrochemical conditions in DMSO, it efficiently forms 1,3-benzoxazine derivatives with an 88% isolated yield. Control experiments confirm that the specific thiourea intermediate generated from the 4-chloro precursor is highly susceptible to anodic oxidation, cleanly undergoing intramolecular cyclization and dimerization without electrode fouling[1].

Evidence DimensionElectrochemical cyclization yield
Target Compound Data88% isolated yield of 1,3-benzoxazine
Comparator Or BaselineTransition-metal baselines (inferred lower efficiency/higher toxicity)
Quantified DifferenceHigh-efficiency (88%) catalyst-free conversion
ConditionsElectrochemical setup, DMSO solvent, TBAPF6 electrolyte, room temperature

Validates the compound as a highly reliable precursor for next-generation, catalyst-free electrochemical manufacturing pipelines.

Scale-Up Synthesis of Active Pharmaceutical Ingredients (APIs)

Due to its accelerated reaction kinetics and high isolated yields (up to 68% in 48 h for sterically hindered systems), 4-chlorophenyl isothiocyanate is a strategic building block for synthesizing complex thiourea-based therapeutics, such as leishmanicidal agents, where maximizing reactor throughput is critical[1].

Solid-State Automated Dosing in Green Chemistry

Unlike the liquid phenyl isothiocyanate, the stable crystalline nature of 4-chlorophenyl isothiocyanate (mp 45–46 °C) allows for precise gravimetric dosing in automated high-throughput screening and aqueous-phase green chemistry protocols, minimizing handling hazards and improving batch-to-batch reproducibility [2].

Visible-Light Mediated Heterocyclic Library Generation

The compound's specific compatibility with photocatalyst-free cyclodesulfurization makes it a highly effective precursor for generating 2-aminobenzimidazole libraries. Its stability under blue LED irradiation prevents the oxidative degradation seen in hydroxylated analogs, ensuring clean conversion in one-pot methodologies[3].

Catalyst-Free Electrochemical Manufacturing

As industries move away from toxic transition metals, this compound serves as a highly efficient substrate for anodic single-electron transfer (SET) reactions. It reliably yields 1,3-benzoxazines in electrochemical setups, making it a prime candidate for continuous-flow or batch electrochemical synthesis [4].

XLogP3

3.9

Boiling Point

249.5 °C

LogP

3.91 (LogP)

Melting Point

46.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (89.13%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (89.13%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (86.96%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (91.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (91.3%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H334 (89.13%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (91.3%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

2131-55-7

Dates

Last modified: 08-15-2023

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